

A Comprehensive Pharmacological Profile of Hydroxyfasudil

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Compound of Interest		
Compound Name:	Hydroxyfasudil hydrochloride	
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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil, is a potent and selective inhibitor of ROCK1 and ROCK2 isoforms. It demonstrates significant therapeutic potential across a range of conditions, primarily through its vasodilatory, neuroprotective, and anti-inflammatory properties. This document provides a detailed overview of the pharmacological profile of Hydroxyfasudil, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. Quantitative data are summarized for clarity, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

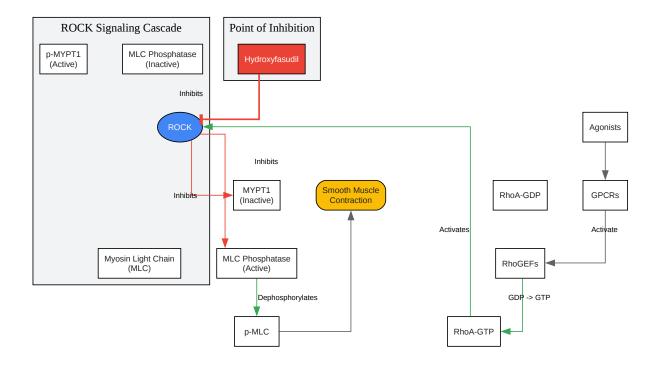
Mechanism of Action Primary Target: Rho-Associated Coiled-Coil Kinase (ROCK)

Hydroxyfasudil's primary mechanism of action is the competitive inhibition of the ATP-binding site of Rho-associated coiled-coil kinases, ROCK1 and ROCK2.[1] ROCKs are serine/threonine kinases that serve as a crucial downstream effector of the small GTPase RhoA.[2][3] The activation of the RhoA/ROCK pathway leads to the phosphorylation of several substrates, most notably the Myosin Phosphatase Target subunit 1 (MYPT1).[4][5] Phosphorylation of MYPT1 by ROCK inhibits the activity of Myosin Light Chain (MLC) phosphatase.[2][4] This results in an



increase in the phosphorylation of the 20-kDa myosin light chain (MLC20), promoting actin-myosin interaction and leading to smooth muscle contraction and stress fiber formation.[2][3][4]

By inhibiting ROCK, Hydroxyfasudil prevents the inactivation of MLC phosphatase, leading to dephosphorylation of MLC, smooth muscle relaxation, and subsequent vasodilation.[6] This is the principal mechanism behind its efficacy in treating conditions characterized by vasospasm, such as that following a subarachnoid hemorrhage.[6][7]



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Caption: Rho-ROCK signaling pathway and inhibition by Hydroxyfasudil.

Selectivity Profile



Hydroxyfasudil is a selective inhibitor of ROCK isoforms.[7] Its inhibitory effect on other kinases, such as Protein Kinase A (PKA), Myosin Light Chain Kinase (MLCK), and Protein Kinase C (PKC), is significantly less potent.[8][9] For example, the IC50 for PKA is approximately 50-fold higher than for ROCK1 and ROCK2.[8] This selectivity contributes to a favorable therapeutic window, minimizing off-target effects.

Pharmacological Effects (Pharmacodynamics)

Hydroxyfasudil exerts a wide range of effects on various physiological systems.

- Cardiovascular System: The most prominent effect is vasodilation, which increases blood
 flow in various vascular beds, including coronary and cerebral arteries.[9][10] It has been
 shown to reverse cerebral vasospasm after subarachnoid hemorrhage and protect the
 myocardium from ischemia.[7][11] It can also reduce blood viscosity.[7]
- Central Nervous System: Hydroxyfasudil is neuroprotective. It can cross the blood-brain barrier and has demonstrated efficacy in animal models of ischemic stroke by reducing infarct size, improving neurological function, and preventing neutrophil accumulation.[10] It also alleviates propofol-induced neuroapoptosis in the developing rat brain.[12]
- Anti-inflammatory and Immunomodulatory Effects: The compound inhibits the migration of neutrophils and reduces the expression of inflammatory cytokines like IL-13, TNF-α, and IFN-y in models of allergic airway inflammation.[9][13]
- Anti-proliferative and Anti-fibrotic Effects: By inhibiting ROCK, Hydroxyfasudil can suppress
 the proliferation of vascular smooth muscle cells.[2] It has also been shown to reduce levels
 of growth factors like TGF-β1 and bFGF in a model of prostatic hyperplasia and decrease
 markers of fibrosis in allergic airway disease.[13][14]
- Endothelial Function: Hydroxyfasudil increases the expression and activity of endothelial nitric oxide synthase (eNOS), which contributes to its vasodilatory and cardiovascular protective effects.[8][9] It achieves this by increasing the half-life of eNOS mRNA.[8]

Pharmacokinetics

Hydroxyfasudil is the primary active metabolite of Fasudil, formed rapidly after administration of the parent drug via hepatic metabolism, a process dependent on aldehyde oxidase.[15][16]



Hydroxyfasudil itself is more potent than Fasudil.[1][15]

A Phase I clinical trial in healthy participants provided key pharmacokinetic data for Hydroxyfasudil following intravenous (IV) and oral administration of Fasudil.[15][17] The absolute bioavailability of Hydroxyfasudil after oral administration of Fasudil was found to be approximately 69% compared to IV administration.[15] The maximal concentrations (Cmax) of Hydroxyfasudil were similar between the two routes of administration, though the total exposure (AUC) was higher with IV treatment.[15][17] The elimination half-life is approximately 5.5 to 5.7 hours.[15][18]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of

Hvdroxvfasudil

Target	IC50 (μM)	Species/Assay Condition	Reference
ROCK1	0.73	Not Specified	[8][9][19]
ROCK2	0.72	Not Specified	[8][9][19]
PKA	37	Not Specified	[8]
MLCK	>100 (approx.)	Less potent than for ROCK by 50-100 times	[9]
PKC	>100 (approx.)	Less potent than for ROCK by 50-100 times	[9]

Table 2: Pharmacokinetic Parameters of Hydroxyfasudil in Healthy Humans (Following 30 mg Fasudil Administration)



Parameter	Oral Administration	Intravenous (IV) Administration	Reference
Cmax (µg/L)	111.6 (CV 24.1%)	108.4 (CV 19.7%)	[15]
AUC0–tz (μg·h/L)	309	449	[15]
tmax (h, median)	0.50	0.75	[15]
t½ (h, geoMean)	5.54	5.70	[15]
Absolute Bioavailability	~69% (relative to IV)	-	[15]

Experimental Protocols In Vitro Rho-Kinase (ROCK) Inhibition Assay

This protocol describes a cell-free ELISA-based method to determine the inhibitory activity of a compound against ROCK.

Principle: This assay measures the phosphorylation of a ROCK substrate, Myosin Phosphatase Target subunit 1 (MYPT1), coated on a microplate. The extent of phosphorylation is detected using a specific antibody and a colorimetric readout.

Materials:

- Recombinant active ROCK-II enzyme
- MYPT1-coated 96-well plate
- Kinase Reaction Buffer
- ATP solution
- Hydroxyfasudil (or test compound)
- Anti-phospho-MYPT1 (Thr-696) primary antibody
- HRP-conjugated secondary antibody



- TMB or other suitable HRP substrate
- Stop Solution (e.g., 2N H2SO4)
- Plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of Hydroxyfasudil in the appropriate solvent (e.g., DMSO) and then dilute into the Kinase Reaction Buffer to the desired final concentrations.
- Reaction Setup: To each well of the MYPT1-coated plate, add the following in order:
 - Kinase Reaction Buffer.
 - Diluted Hydroxyfasudil or vehicle control.
 - Recombinant active ROCK-II enzyme.
- Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP (e.g., 10 μM) to each well.
- Incubation: Incubate the plate at 30°C for 30-60 minutes.
- Washing: Aspirate the reaction mixture and wash the wells 3-4 times with a wash buffer (e.g., PBS-T).
- Primary Antibody: Add the anti-phospho-MYPT1 antibody diluted in a suitable blocking buffer to each well and incubate for 1 hour at room temperature.[20]
- · Washing: Repeat the washing step.
- Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.

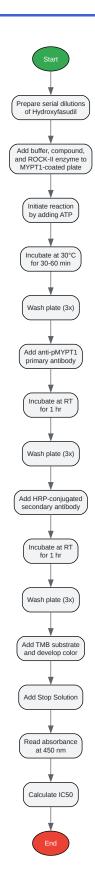
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- Detection: Add the TMB substrate to each well and incubate in the dark until sufficient color develops (10-20 minutes).
- Stop Reaction: Add the Stop Solution to each well to quench the reaction.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Analysis: Plot the absorbance against the log concentration of Hydroxyfasudil to generate a dose-response curve and calculate the IC50 value.





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Caption: Experimental workflow for an in vitro ROCK inhibition assay.



Cell-Based Assay for ROCK Activity (Western Blot)

Principle: This method assesses ROCK activity in cultured cells by measuring the phosphorylation state of its downstream substrate, MYPT1. A decrease in phosphorylated MYPT1 (pMYPT1) indicates ROCK inhibition.

Materials:

- Cultured cells (e.g., Human Umbilical Vein Endothelial Cells HUVECs, or Vascular Smooth Muscle Cells - VSMCs)[5][20]
- Cell culture medium and supplements
- Hydroxyfasudil
- Lysis buffer containing protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE equipment and reagents
- PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-Actin (loading control)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

Cell Culture: Plate cells and grow to 80-90% confluency.



- Starvation (Optional): To reduce basal signaling, starve cells in serum-free or low-serum medium for several hours (e.g., 21 hours).[20]
- Treatment: Treat cells with various concentrations of Hydroxyfasudil or vehicle control for a specified duration (e.g., 24 hours).[20] If applicable, stimulate with an agonist (e.g., LPA) to induce ROCK activity.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation: Normalize protein amounts for all samples and prepare for SDS-PAGE by adding Laemmli buffer and boiling.
- Western Blot:
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (anti-pMYPT1 and anti-total MYPT1, typically on separate blots or after stripping) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Apply ECL reagent and visualize protein bands using a chemiluminescence imager.
- Analysis: Quantify band intensities using densitometry software. Express ROCK activity as the ratio of pMYPT1 to total MYPT1, normalized to the loading control.

In Vivo Model: Canine Subarachnoid Hemorrhage (SAH)







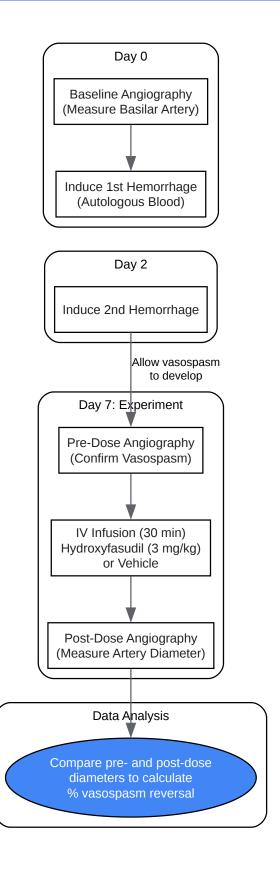
Principle: This protocol evaluates the efficacy of Hydroxyfasudil in reversing chronic cerebral vasospasm in a clinically relevant large animal model.

Model: Two-hemorrhage canine model.[7]

Procedure:

- Baseline Measurement: Anesthetize the dogs and perform a baseline vertebral angiography to measure the diameter of the basilar artery.
- SAH Induction: Induce SAH by injecting autologous arterial blood into the cisterna magna on day 0 and day 2. This reliably produces vasospasm.
- Vasospasm Confirmation: On day 7, perform another angiogram to confirm the development of significant vasospasm (i.e., a reduction in the diameter of the basilar artery compared to baseline).
- Drug Administration: Administer Hydroxyfasudil via intravenous (IV) infusion over a set period (e.g., 3 mg/kg over 30 minutes).[7] A control group receives a vehicle (saline) infusion.
- Post-Dose Assessment: Immediately following the infusion, perform a final angiogram to measure the post-treatment diameter of the basilar artery.
- Physiological Monitoring: Throughout the procedure, monitor key physiological parameters such as mean arterial blood pressure and heart rate.
- Analysis: Compare the pre-dose and post-dose arterial diameters to determine the percentage of vasospasm reversal. Compare the effect of Hydroxyfasudil to the vehicle control group.





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Caption: Workflow for in vivo assessment in a canine SAH model.



Conclusion

Hydroxyfasudil is a well-characterized, potent, and selective inhibitor of Rho-kinases. Its robust pharmacodynamic effects on the cardiovascular and central nervous systems, underpinned by a clear mechanism of action, make it a compound of significant therapeutic interest. The pharmacokinetic profile, characterized by good oral bioavailability of the parent compound and a half-life suitable for manageable dosing regimens, further supports its clinical development. The experimental protocols and data presented herein provide a comprehensive technical foundation for researchers and drug development professionals working with this promising molecule.

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